molecular formula C14H14BrNO2S B2390227 4-bromo-N-(4-ethylphenyl)benzenesulfonamide CAS No. 349404-95-1

4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B2390227
CAS No.: 349404-95-1
M. Wt: 340.24
InChI Key: PYULLXLISVYERN-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom and an ethyl group attached to the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation or reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and ethyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and binding properties. This uniqueness makes it valuable for specific applications where these structural features are advantageous .

Properties

IUPAC Name

4-bromo-N-(4-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYULLXLISVYERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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